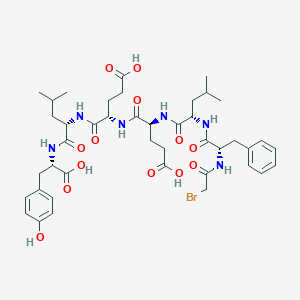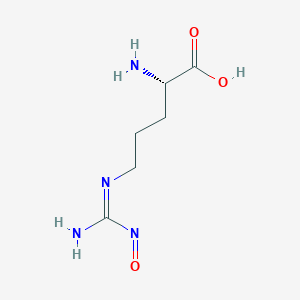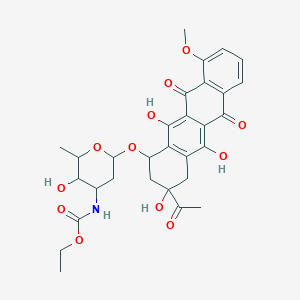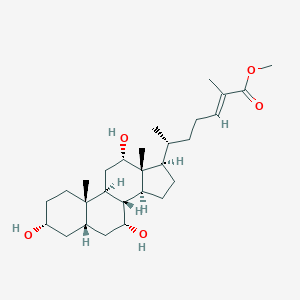![molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0](/img/structure/B232957.png)
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
Übersicht
Beschreibung
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as BNAD, is a chemical compound that has shown potential in various scientific research applications. BNAD is a bicyclic lactam that contains a nitro group and a benzyl group. It has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves the formation of a covalent adduct with the active site of NQO1. This adduct inhibits the activity of NQO1 and prevents the formation of reactive oxygen species (ROS) and other toxic metabolites. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase, through allosteric mechanisms.
Biochemische Und Physiologische Effekte
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have a variety of biochemical and physiological effects. Inhibition of NQO1 by 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione leads to decreased ROS production and increased cellular antioxidant defense. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase, which play important roles in cellular metabolism and signaling. Additionally, 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is its specificity for NQO1. This allows for the selective inhibition of NQO1 and the study of its role in various cellular processes. However, the use of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is limited by its complex synthesis and the need for careful control of reaction conditions to ensure high yields and purity. Additionally, the high cost of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. One area of research is the development of new synthetic methods for 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione that are more efficient and cost-effective. Another area of research is the study of the physiological and pathological roles of NQO1 and other enzymes that are modulated by 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. Additionally, the development of new 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives with improved potency and selectivity for specific enzymes could lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been used in various scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and cellular signaling pathways. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is a potent inhibitor of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a critical role in cellular detoxification and antioxidant defense. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been used to study the mechanism of action of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase.
Eigenschaften
CAS-Nummer |
151860-15-0 |
|---|---|
Produktname |
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
Molekularformel |
C12H10N2O4 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
InChI-Schlüssel |
WQIUUYJXPBMPQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Piktogramme |
Irritant |
Synonyme |
MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)


![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)


![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)



![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

